2-(Butylamino)benzoic acid
Overview
Description
2-(Butylamino)benzoic acid is a chemical compound with the molecular formula C11H15NO2 . It is a derivative of 4-Aminobenzoic acid where one of the hydrogens attached to the nitrogen is substituted by a butyl group .
Synthesis Analysis
While there is no direct synthesis method available for 2-(Butylamino)benzoic acid, a related compound, 1,3,5-triazine 4-aminobenzoic acid derivatives, were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of 2-(Butylamino)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a butylamino group . The molecular weight is approximately 193.24 g/mol .Scientific Research Applications
Use in Tetracaine
- Scientific Field: Pharmacology
- Application Summary: 2-(Butylamino)benzoic acid is a component of Tetracaine, a local anesthetic . Tetracaine is used as a research tool for studying excitation-contraction (E-C) coupling in both skeletal and cardiac muscle .
- Methods of Application: Tetracaine is typically applied topically or injected to provide local anesthesia .
- Results or Outcomes: Tetracaine has been found to be effective in numbing the area to which it is applied, providing pain relief .
Use in Raman Spectroscopic Studies
- Scientific Field: Materials Science
- Application Summary: Benzoic acid derivatives, including 2-(Butylamino)benzoic acid, have been studied using Raman spectroscopy . These studies help understand the influence of weak interactions in the crystalline phase of these compounds .
- Methods of Application: The compounds are subjected to Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Results or Outcomes: The studies have provided insights into the structure and vibrational properties of benzoic acid derivatives .
Impact on Soil Microbial Communities
- Scientific Field: Environmental Microbiology
- Application Summary: It is hypothesized that 2-(Butylamino)benzoic acid could affect the composition and structure of soil microbial communities .
- Methods of Application: The impact is studied by observing changes in the soil microbial communities when exposed to 2-(Butylamino)benzoic acid .
- Results or Outcomes: The results of these studies are not specified in the sources .
Use in Proteomics Research
- Scientific Field: Proteomics
- Application Summary: 2-(Butylamino)benzoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research are not specified in the sources .
- Results or Outcomes: The outcomes of these studies are not specified in the sources .
Use in Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: 2-(Butylamino)benzoic acid is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds .
- Methods of Application: The specific methods of application in peptide synthesis are not specified in the sources .
- Results or Outcomes: The outcomes of these studies are not specified in the sources .
Use in Chemical Synthesis
- Scientific Field: Chemistry
- Application Summary: 2-(Butylamino)benzoic acid is used in chemical synthesis . It can be used as a building block in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application in chemical synthesis are not specified in the sources .
- Results or Outcomes: The outcomes of these studies are not specified in the sources .
properties
IUPAC Name |
2-(butylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHUGJZAZYELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170382 | |
Record name | Anthranilic acid, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)benzoic acid | |
CAS RN |
17781-86-1 | |
Record name | 2-(Butylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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